3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a carbohydrazide group, and two aromatic rings substituted with methyl and methoxy groups.
Preparation Methods
The synthesis of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the carbohydrazide group: This step involves the reaction of the pyrazole derivative with hydrazine hydrate.
Substitution with aromatic groups: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride and 4-methylbenzaldehyde under basic conditions to introduce the aromatic groups.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in the specific substituents on the aromatic rings or the pyrazole ring. The unique combination of substituents in 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features, including a pyrazole ring and hydrazone functional group, contribute to its biological efficacy.
Chemical Structure and Properties
- Molecular Formula : C_{22}H_{24}N_{4}O_{2}
- Molecular Weight : 396.45 g/mol
- IUPAC Name : this compound
The compound's structure allows for various chemical transformations, enhancing its potential for therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Pyrazole derivatives are known to modulate enzyme activities and receptor functions, which can lead to significant pharmacological effects. Studies have indicated that similar compounds can inhibit key pathways involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds within this class can inhibit the activity of oncogenic proteins such as BRAF(V600E) and EGFR, which are crucial in various cancers. In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have demonstrated that these compounds can induce cytotoxic effects and enhance the efficacy of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented in various studies. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Anticancer Study : A study involving synthesized pyrazole derivatives tested their effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability when treated with the new compounds, suggesting a strong anticancer potential .
- Anti-inflammatory Evaluation : In a controlled experiment, a series of pyrazole derivatives were administered in models of induced inflammation. The results showed a marked decrease in inflammatory markers compared to controls.
- Antimicrobial Testing : A recent evaluation demonstrated that certain pyrazole derivatives had effective antimicrobial activity against common bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .
Summary Table of Biological Activities
Properties
CAS No. |
634896-75-6 |
---|---|
Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-18-3-7-20(8-4-18)16-27-30-26(31)25-15-24(28-29-25)22-11-13-23(14-12-22)32-17-21-9-5-19(2)6-10-21/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
UMOJSWQWBWBYOO-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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